![molecular formula C14H12O4S B1493914 3'-(Methylsulfonyl)biphenyl-3-carboxylic acid CAS No. 1194374-32-7](/img/structure/B1493914.png)
3'-(Methylsulfonyl)biphenyl-3-carboxylic acid
Overview
Description
3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . The compound is typically 98% pure .
Molecular Structure Analysis
The InChI code for 3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is 1S/C14H12O4S/c1-19(17,18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.31 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the retrieved data.Scientific Research Applications
Organic Synthesis
3’-(Methylsulfonyl)biphenyl-3-carboxylic acid is utilized in organic synthesis due to its highly polar chemical structure, which is active in organic reactions such as substitution, elimination, and coupling. Its carboxylic acid group is particularly reactive, making it a valuable building block for synthesizing complex organic molecules .
Nanotechnology
In nanotechnology, this compound can be used as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. Its ability to form strong interactions with polar compounds allows for the creation of stable nanomaterials with enhanced properties .
Polymer Science
The carboxylic acid group of 3’-(Methylsulfonyl)biphenyl-3-carboxylic acid can act as a monomer or an additive in polymerization reactions. It can also serve as a catalyst to initiate polymerization, leading to the development of new polymeric materials with specific characteristics .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives may be explored for drug development due to their potential biological activity. The presence of the biphenyl structure is common in molecules with pharmacological importance .
Analytical Chemistry
The compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods, ensuring accurate measurement of chemical substances .
Material Science
3’-(Methylsulfonyl)biphenyl-3-carboxylic acid can be involved in the surface modification of materials to alter their physical and chemical properties. This is crucial for developing materials with specific functionalities for various applications .
Environmental Science
Derivatives of this compound could be investigated for their ability to bind to pollutants or heavy metals, contributing to environmental cleanup and the development of more efficient filtration systems .
Chemical Education
As a compound with a diverse range of applications, it can be used in educational settings to demonstrate various chemical reactions and principles to students, enriching their understanding of organic chemistry .
Safety and Hazards
properties
IUPAC Name |
3-(3-methylsulfonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFKLEDBWMGUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681772 | |
Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Methylsulfonyl)biphenyl-3-carboxylic acid | |
CAS RN |
1194374-32-7 | |
Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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